molecular formula C8H9NO2 B12217989 3-(4-Pyridinyl)-3-oxetanol

3-(4-Pyridinyl)-3-oxetanol

Cat. No.: B12217989
M. Wt: 151.16 g/mol
InChI Key: DHTNZOYODGUQLK-UHFFFAOYSA-N
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Description

3-(4-Pyridinyl)-3-oxetanol is a heterocyclic organic compound featuring a pyridine ring attached to an oxetane ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridinyl)-3-oxetanol typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene oxide under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxetane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pyridinyl)-3-oxetanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Thionyl chloride for halogenation or amines for amination.

Major Products:

    Oxidation: 3-(4-Pyridinyl)-3-oxetanone.

    Reduction: 3-(4-Piperidinyl)-3-oxetanol.

    Substitution: 3-(4-Pyridinyl)-3-chlorooxetane or 3-(4-Pyridinyl)-3-aminooxetane.

Scientific Research Applications

3-(4-Pyridinyl)-3-oxetanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Pyridinyl)-3-oxetanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxetane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(2-Pyridinyl)-3-oxetanol
  • 3-(3-Pyridinyl)-3-oxetanol
  • 3-(4-Pyridinyl)-2-oxetanol

Comparison: 3-(4-Pyridinyl)-3-oxetanol is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-pyridin-4-yloxetan-3-ol

InChI

InChI=1S/C8H9NO2/c10-8(5-11-6-8)7-1-3-9-4-2-7/h1-4,10H,5-6H2

InChI Key

DHTNZOYODGUQLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=NC=C2)O

Origin of Product

United States

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